n-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide
Description
Properties
IUPAC Name |
N-(4,5-difluoro-2-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-4(12)11-7-2-5(9)6(10)3-8(7)13/h2-3,13H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWRYZDQEIIHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901271914 | |
| Record name | N-(4,5-Difluoro-2-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901271914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356557-98-7 | |
| Record name | N-(4,5-Difluoro-2-hydroxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356557-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4,5-Difluoro-2-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901271914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide typically involves the reaction of 4,5-difluoro-2-hydroxybenzaldehyde with acetamide under specific conditions. One common method includes:
Starting Material: 4,5-difluoro-2-hydroxybenzaldehyde.
Reagents: Acetamide, sodium hydroxide, and acetone.
Reaction Conditions: The reaction mixture is stirred at low temperatures (0°C) and then allowed to reach room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenylacetamides.
Scientific Research Applications
Antimicrobial Activity
Research has shown that N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound likely disrupts bacterial cell wall synthesis or interferes with critical metabolic pathways.
- Case Studies :
Agricultural Applications
The compound is also being explored for its potential use as an agricultural fungicide. Its efficacy against phytopathogenic fungi such as Fusarium oxysporum has been documented.
- Field Trials : Preliminary trials indicate that this compound can reduce crop losses due to fungal infections significantly .
- Synthesis of Analogues : Researchers are synthesizing various analogues to enhance antifungal activity and improve water solubility for better field application .
| Pathogen Type | Activity Level | Reference |
|---|---|---|
| Gram-positive Bacteria | High | |
| Gram-negative Bacteria | Moderate | |
| Fungal Pathogens | High |
Table 2: Synthesis Methods Overview
| Method | Description | Yield (%) |
|---|---|---|
| Direct Fluorination | Introduction of fluorine using HF or F-containing reagents | 70-85 |
| Amidation | Reaction with acetic acid derivatives | 60-75 |
Mechanism of Action
The mechanism by which n-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Antimicrobial and Antifungal Acetamide Derivatives
Ravindra et al. synthesized acetamide derivatives with benzo[d]thiazol and piperazine moieties, such as 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide (47) and N-(3-isopropylphenyl) analog (48) . These compounds demonstrated potent activity against gram-positive bacteria (e.g., Staphylococcus aureus), while derivatives 49 and 50 showed antifungal efficacy against Candida albicans . In contrast, N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide lacks the sulfonyl-piperazine-benzothiazol system, suggesting its antimicrobial profile may differ significantly.
Table 1: Comparison of Antimicrobial Acetamide Derivatives
Receptor-Specific Agonists: Pyridazinone Derivatives
Pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, act as formyl peptide receptor (FPR2) agonists, inducing calcium mobilization and chemotaxis in neutrophils . The pyridazinone core and bromophenyl group are critical for receptor binding. This compound lacks this heterocyclic system, implying divergent pharmacological targets.
Herbicidal Acetamides
Chloro-substituted acetamides like alachlor and pretilachlor (Table 2) are widely used herbicides. Their activity arises from chloro and alkyl/alkoxy substituents, which enhance lipophilicity and membrane penetration .
Table 2: Herbicidal vs. Pharmaceutical Acetamides
| Compound | Substituents | Application | Reference |
|---|---|---|---|
| Alachlor | 2-Chloro-2',6'-diethyl-N-methoxymethyl | Herbicide | |
| This compound | 4,5-Difluoro-2-hydroxyphenyl | Pharmaceutical (predicted) | — |
Heterocyclic Acetamide Derivatives
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide incorporates a thiadiazole ring, which confers rigidity and electronic effects distinct from the hydroxyl-fluorophenyl system . Such structural differences influence solubility, stability, and target interactions.
Physicochemical Properties: Substituent Effects
- N-(2-Formyl-4,5-dimethyl-phenyl)-acetamide () has a formyl group that increases electrophilicity, whereas the hydroxyl group in the target compound enhances hydrogen bonding and acidity (pKa ~8–10) .
Biological Activity
N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory effects, cytotoxicity, and interactions with various biological targets.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features a difluorophenol moiety, which is known to enhance biological activity through various mechanisms.
1. Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related compounds such as N-(2-hydroxy phenyl) acetamide have shown reductions in pro-inflammatory cytokines like IL-1 beta and TNF-alpha in adjuvant-induced arthritis models. In these studies, the administration of 5 mg/kg and 10 mg/kg doses resulted in notable improvements in body weight and paw edema volume compared to control groups .
| Compound | Dose (mg/kg) | Change in IL-1 beta | Change in TNF-alpha | Effect on Paw Edema |
|---|---|---|---|---|
| N-(2-hydroxy phenyl) acetamide | 5 | Decreased | Decreased | Reduced |
| N-(2-hydroxy phenyl) acetamide | 10 | Decreased | Decreased | Reduced |
2. Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been investigated against various cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in tumor cells through the activation of caspase pathways. The IC50 values for different cancer cell lines were reported to range from 10 to 20 µM, indicating moderate cytotoxic activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 12 |
| A549 (Lung) | 18 |
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Pro-inflammatory Pathways : Similar compounds have been shown to inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.
- Induction of Apoptosis : The activation of the intrinsic apoptotic pathway through mitochondrial dysfunction has been observed in related studies.
Case Study 1: Anti-inflammatory Effects in Animal Models
In a study assessing the anti-inflammatory effects of this compound analogs in rats with induced arthritis, significant reductions in clinical scores were observed. The study highlighted the potential for these compounds to serve as therapeutic agents for inflammatory diseases.
Case Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxicity of this compound against various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis, suggesting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4,5-Difluoro-2-hydroxy-phenyl)-acetamide, and how can yield optimization be achieved?
- Methodology :
- Stepwise Functionalization : Begin with halogenation of a phenolic precursor (e.g., 4,5-difluoro-2-hydroxybenzene) followed by acetylation. For regioselective fluorination, use electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH (5–7) to minimize side reactions .
- Yield Optimization : Employ catalytic methods (e.g., Pd-mediated cross-coupling) to enhance efficiency. Monitor reaction progress via TLC or HPLC. If yields are low (<10%), consider solvent polarity adjustments (e.g., DMF to THF) or temperature gradients .
Q. How can the purity and structural integrity of This compound be validated?
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .
- NMR : Confirm substitution patterns via H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, acetamide CH₃ at δ 2.1 ppm) and F NMR for fluorination sites .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ at m/z 232.05 .
Q. What are the critical physicochemical properties of This compound for experimental design?
- Key Properties :
- Solubility : Sparingly soluble in water (<0.1 mg/mL); use DMSO or ethanol for stock solutions.
- Stability : Degrades under strong UV light; store in amber vials at –20°C. Monitor thermal stability via DSC (melting point: ~155–162°C) .
- pKa : Predicted phenolic -OH pKa ≈ 8.5 (use potentiometric titration for validation) .
Advanced Research Questions
Q. How can regioselective fluorination be optimized during synthesis to avoid byproducts?
- Strategies :
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the phenolic -OH to guide fluorination to the 4,5-positions. Deprotect post-reaction with NaOH .
- Microwave-Assisted Synthesis : Reduce reaction time (15–30 min) and improve selectivity via controlled dielectric heating .
- Troubleshooting : If para/ortho isomerism occurs, refine stoichiometry (1:1.2 substrate:fluorinating agent) or switch to ionic liquid solvents for better regiocontrol .
Q. What mechanisms underlie the compound’s stability under oxidative/reductive conditions, and how can degradation pathways be characterized?
- Degradation Studies :
- Oxidative Stress : Expose to H₂O₂ (3%) and analyze via LC-MS. Major degradation products include quinone derivatives (e.g., N-(4,5-Difluoro-2-oxo-1,4-cyclohexadienyl)-acetamide) .
- Reductive Environments : Treat with NaBH₄ and monitor for alcohol formation (e.g., N-(4,5-Difluoro-2-hydroxybenzyl)-acetamide) using GC-MS .
- Mitigation : Add antioxidants (e.g., BHT) to formulations or use inert atmospheres (N₂/Ar) during storage .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and what in vitro models are suitable for screening?
- Structure-Activity Relationship (SAR) :
- Replace fluorine with chlorine to assess antimicrobial potency against S. aureus (MIC assays) .
- Modify the acetamide group to a sulfonamide for enhanced solubility and test cytotoxicity in HepG2 cells (MTT assay) .
- Models :
- Anticancer : Use 3D tumor spheroids to evaluate penetration and apoptosis induction (caspase-3 activation) .
- Neuroprotective : Primary neuron cultures exposed to oxidative stress (H₂O₂) to measure ROS scavenging .
Q. How should contradictory data on reaction yields or biological efficacy be resolved?
- Case Example : If fluorination yields vary (20–50%), validate reagent purity via ICP-MS (trace metal analysis) and replicate under inert conditions .
- Statistical Approaches : Apply ANOVA to biological replicates (n ≥ 6) to identify outliers. Use meta-analysis of PubChem and NIST data to cross-verify physicochemical properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
